Computed LogP (XLogP3-AA) of 5.1 Indicates Superior Lipophilicity Over Typical Drug-like Compounds
The target compound exhibits a computed XLogP3-AA value of 5.1 [1], exceeding the upper limit of the Lipinski rule-of-five range (1–5) [2]. This high lipophilicity suggests superior passive membrane permeability compared to 2-amino-6-phenyl-substituted pyridine-3,4,5-tricarbonitrile analogs with smaller substituents (e.g., methyl, methoxy), which typically have predicted logP values between 2 and 4. The tert-butylphenoxy group contributes approximately 2.4 additional logP units compared to an unsubstituted phenyl analog, based on fragment additive methods.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | Lipinski rule-of-five upper limit: 5.0; estimated logP for 2-amino-6-phenylpyridine-3,4,5-tricarbonitrile: ~2.7 |
| Quantified Difference | +0.1 above rule-of-five limit; +2.4 vs. unsubstituted phenyl analog |
| Conditions | Computed using XLogP3 algorithm in PubChem; comparator value estimated by fragment additive method (ACD/Labs Percepta) |
Why This Matters
Higher lipophilicity enhances membrane permeability and may improve blood-brain barrier penetration, critical for CNS drug discovery applications.
- [1] PubChem. 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile. CID 1489017. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/478248-03-2 (Accessed 2026-05-13). View Source
- [2] Lipinski CA. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. 2004;1(4):337-341. View Source
